![molecular formula C14H10N2O B15309183 4-(Quinazolin-2-yl)phenol](/img/structure/B15309183.png)
4-(Quinazolin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinazolin-2-yl)phenol is a chemical compound with the molecular formula C14H10N2O. It consists of a quinazoline ring attached to a phenol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinazolin-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of 2-aminobenzamide with salicylaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
4-(Quinazolin-2-yl)phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Quinazolin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it inhibits bacterial quorum sensing by binding to the quorum sensing transcriptional regulator PqsR. This inhibition disrupts the communication between bacterial cells, thereby reducing biofilm formation and virulence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Quinazolin-2-yl)phenyl)benzamide: Known for its potent anti-angiogenesis activities.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2,3-Disubstituted-4-quinazolinones: Known for their antioxidant and anticancer properties.
Uniqueness
4-(Quinazolin-2-yl)phenol is unique due to its combination of a quinazoline ring and a phenol group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H10N2O |
---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-quinazolin-2-ylphenol |
InChI |
InChI=1S/C14H10N2O/c17-12-7-5-10(6-8-12)14-15-9-11-3-1-2-4-13(11)16-14/h1-9,17H |
InChI-Schlüssel |
PFJDOAZJBRBAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.